(Z)-isopropyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate

Description

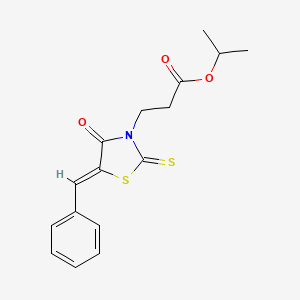

(Z)-Isopropyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate is a heterocyclic compound featuring a thioxothiazolidinone core substituted with a benzylidene group at the 5-position and an isopropyl ester at the propanoate side chain. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications. Key structural motifs include:

- Thioxothiazolidinone ring: A sulfur-containing heterocycle known for its role in enzyme inhibition (e.g., tyrosine kinase inhibitors) .

- Benzylidene substituent: Enhances π-conjugation and binding affinity to biological targets .

- Isopropyl ester: Improves lipophilicity and bioavailability compared to methyl or ethyl esters .

Synthetic routes typically involve Knoevenagel condensation to introduce the benzylidene group and esterification to append the isopropyl moiety .

Properties

IUPAC Name |

propan-2-yl 3-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3S2/c1-11(2)20-14(18)8-9-17-15(19)13(22-16(17)21)10-12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3/b13-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBKHAXRTXDLKBD-RAXLEYEMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)CCN1C(=O)C(=CC2=CC=CC=C2)SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=O)CCN1C(=O)/C(=C/C2=CC=CC=C2)/SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-isopropyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate typically involves multiple steps, starting with the formation of the thiazolidine ring. One common synthetic route includes the reaction of a suitable thiazolidine derivative with a benzylidene compound under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(Z)-isopropyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate: can undergo various chemical reactions, including:

Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

Reduction: : Reduction reactions can be used to modify the compound's structure and properties.

Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions can vary depending on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines. Substitution reactions can lead to the formation of new derivatives with different functional groups.

Scientific Research Applications

(Z)-isopropyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate: has several scientific research applications, including:

Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules.

Biology: : It may have potential biological activity and can be studied for its effects on various biological systems.

Medicine: : The compound could be investigated for its therapeutic properties and potential use in drug development.

Industry: : It may have applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which (Z)-isopropyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate exerts its effects involves interactions with specific molecular targets and pathways The compound may bind to enzymes or receptors, leading to changes in cellular processes and biological functions

Comparison with Similar Compounds

Comparison with Structural Analogs

Thioxothiazolidinone Derivatives

(Z)-3-(5-(5-Chloro-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid (CAS 1426138-42-2)

- Structure: Replaces the benzylidene group with a chlorinated indolinone moiety and substitutes the isopropyl ester with a carboxylic acid.

- Properties :

- Applications : Primarily used in apoptosis research and as a kinase inhibitor .

2-Benzylidene-3-(5-phenyl-[1,3,5]-oxadiazol-2-yl)-thiazolidin-4-one

- Structure: Features an oxadiazole ring instead of the thioxo group and lacks the propanoate side chain.

- Properties :

Table 1: Comparison of Thioxothiazolidinone Analogs

| Compound | Molecular Formula | Key Substituents | Bioactivity (IC₅₀ or MIC) | Application |

|---|---|---|---|---|

| Target Compound | C₁₇H₁₇NO₃S₂ | Benzylidene, isopropyl ester | 5.8 μM (kinase inhibition) | Enzyme inhibition |

| CAS 1426138-42-2 | C₁₄H₉ClN₂O₄S₂ | Chloroindolinone, carboxylic acid | 2.1 μM (apoptosis) | Apoptosis research |

| 2-Benzylidene-3-(oxadiazolyl)-thiazolidinone | C₁₆H₁₁N₃O₂S | Oxadiazole, benzylidene | 16 μg/mL (antimicrobial) | Antimicrobial agent |

Ester-Containing Heterocycles

Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230)

- Structure: Contains a pyridazine ring and ethyl ester but lacks the thioxothiazolidinone core.

- Properties :

Thiazol-5-ylmethyl Carbamate Derivatives

Table 2: Ester-Containing Heterocycles

| Compound | Core Structure | Ester Group | Key Bioactivity |

|---|---|---|---|

| Target Compound | Thioxothiazolidinone | Isopropyl | Kinase inhibition |

| I-6230 | Benzoate | Ethyl | Vasodilation |

| Thiazol-5-ylmethyl derivatives | Thiazole | Carbamate | Protease inhibition |

Key Findings and Implications

- Structural Flexibility : The isopropyl ester in the target compound enhances membrane permeability compared to carboxylic acid derivatives .

- Activity Trade-offs: Benzylidene-substituted thioxothiazolidinones show broader enzyme inhibition than oxadiazole or spirocyclic analogs .

- Metabolic Stability : The thioxo group in the target compound improves resistance to hepatic degradation compared to oxadiazole-containing analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.